molecular formula C7H4ClNO4 B1363644 2-chloropyridine-3,4-dicarboxylic Acid CAS No. 215306-02-8

2-chloropyridine-3,4-dicarboxylic Acid

Cat. No.: B1363644
CAS No.: 215306-02-8
M. Wt: 201.56 g/mol
InChI Key: IFFHNAPSEFZPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloropyridine-3,4-dicarboxylic acid is a chemical compound with the CAS Number: 215306-02-8 and a molecular weight of 201.57 . It is a solid substance stored under an inert atmosphere at 2-8°C .


Synthesis Analysis

2-Chloropyridine is synthesized by combining pyridine with chlorine in a single process . When 2-chloropyridine is first created, it undergoes additional reactions to form 2, 6-dichloropyridine . Alternatively, pyridine-N-oxides can be used to easily manufacture 2-chloropyridines in high yield .


Chemical Reactions Analysis

When nucleophiles are added to 2-Chloropyridine, the heterocycle is transformed into pyridine derivatives with the second and fourth carbons replaced . In order to separate the desired isomer from a mixture of compounds produced by 2-chloropyridine reactions, further workup is usually required .


Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored under an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Complex Synthesis : 2-Chloropyridine derivatives are used in synthesizing complexes with various structural properties. For instance, a study by Wang et al. (2022) involved the synthesis of complexes using 4-chloropyridine-2,6-dicarboxylic acid, demonstrating three-dimensional network structures and one-dimensional chain structures formed through intermolecular hydrogen bonding (Wang et al., 2022).

  • Synthetic Process Improvement : The synthesis process of 4-chloropyridine-2,6-dicarboxylic acid has been refined to enhance industrial applicability, as detailed by Xiao (2011), indicating practicality for large-scale production (Xiao, 2011).

  • Polymorphism Studies : Research on pyridine-2,6-dicarboxylic acid (a close derivative) has explored polymorphism, focusing on different crystal structures and the conditions favoring them (Grossel et al., 2006).

Chemical Analysis and Chromatography

  • Ion Chromatography : Pyridine dicarboxylic acids have been utilized as mobile phases in ion chromatographic analyses of anions, as reported by Mehra and Landry (1995), highlighting their adaptability to complex sample analyses (Mehra & Landry, 1995).

Photodegradation and Environmental Impact

  • Photodegradation Study : Skoutelis et al. (2017) examined the photodegradation of 2-chloropyridine, an important chemical industry precursor, and assessed the genotoxicity of its intermediate products on human lymphocytes (Skoutelis et al., 2017).

Molecular Complexation and Binding

  • Molecular Tweezer Complexation : Zimmerman et al. (1991) studied the complexation of nucleotide bases by molecular tweezers with activesite carboxylic acids, including derivatives of pyridine dicarboxylic acids. This research revealed significant insights into the microenvironmental effects on complexation behavior (Zimmerman et al., 1991).

Pharmaceutical and Medicinal Applications

  • Antimicrobial Activity : Patel et al. (2011) investigated the synthesis and antimicrobial activity of new pyridine derivatives, including 2-chloropyridine-3-carboxylic acid, showing variable and modest activity against bacterial and fungal strains (Patel et al., 2011).

  • DNA Interactions and Spectroscopy : Tamer et al. (2018) characterized pyridine-2-carboxylic acid derivatives (including chloro derivatives) using spectroscopic techniques and DFT calculations, assessing their antimicrobial activities and DNA interactions (Tamer et al., 2018).

Chemical Properties and Reactions

  • Enthalpy of Formation Studies : Rau and Wenthold (2011) conducted an experimental investigation on the enthalpies of formation of pyridynes, including 2,3-, 2,4-, and 3,4-didehydropyridines, derived from deprotonated chloropyridines (Rau & Wenthold, 2011).

  • boxamide, a derivative of 2-chloropyridine, to enhance yield and purity for potential industrial applications (Song, 2007).

Safety and Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315-H319-H335, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and to rinse cautiously with water in case of contact with eyes .

Properties

IUPAC Name

2-chloropyridine-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO4/c8-5-4(7(12)13)3(6(10)11)1-2-9-5/h1-2H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFHNAPSEFZPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376262
Record name 2-chloropyridine-3,4-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215306-02-8
Record name 2-chloropyridine-3,4-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloropyridine-3,4-dicarboxylic Acid
Reactant of Route 2
Reactant of Route 2
2-chloropyridine-3,4-dicarboxylic Acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-chloropyridine-3,4-dicarboxylic Acid
Reactant of Route 4
Reactant of Route 4
2-chloropyridine-3,4-dicarboxylic Acid
Reactant of Route 5
2-chloropyridine-3,4-dicarboxylic Acid
Reactant of Route 6
Reactant of Route 6
2-chloropyridine-3,4-dicarboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.